molecular formula C9H16Cl2N2 B13048374 (1S)-1-(4-Methylphenyl)ethane-1,2-diamine 2hcl

(1S)-1-(4-Methylphenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13048374
M. Wt: 223.14 g/mol
InChI Key: HQFATKYNPDLVRG-KLQYNRQASA-N
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Description

(1S)-1-(4-Methylphenyl)ethane-1,2-diamine 2HCl is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a 4-methylphenyl group attached to an ethane-1,2-diamine backbone. The compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-Methylphenyl)ethane-1,2-diamine 2HCl typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and ethylenediamine.

    Condensation Reaction: The 4-methylbenzaldehyde undergoes a condensation reaction with ethylenediamine in the presence of a suitable catalyst, such as an acid or base, to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or hydrogen gas in the presence of a metal catalyst to yield the desired diamine.

    Purification: The resulting product is purified through recrystallization or chromatography techniques.

    Formation of Hydrochloride Salt: Finally, the diamine is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.

    Continuous Flow Processes: Continuous flow reactors may be employed to enhance reaction efficiency and yield.

    Automated Purification: Advanced purification techniques, such as automated chromatography systems, are used to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-Methylphenyl)ethane-1,2-diamine 2HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with metal catalysts.

    Substitution: Various nucleophiles, such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of corresponding oxidized derivatives, such as nitro compounds or quinones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives with different functional groups.

Scientific Research Applications

(1S)-1-(4-Methylphenyl)ethane-1,2-diamine 2HCl has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds and polymers.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical drugs.

    Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(4-Methylphenyl)ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

    Affect Cellular Pathways: Influence various cellular pathways, such as signal transduction and gene expression, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(4-Methylphenyl)ethane-1,2-diamine: The parent compound without the hydrochloride salt.

    (1R)-1-(4-Methylphenyl)ethane-1,2-diamine 2HCl: The enantiomeric form of the compound.

    1-(4-Methylphenyl)ethane-1,2-diamine: The racemic mixture of the compound.

Uniqueness

(1S)-1-(4-Methylphenyl)ethane-1,2-diamine 2HCl is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity compared to its similar compounds.

Properties

Molecular Formula

C9H16Cl2N2

Molecular Weight

223.14 g/mol

IUPAC Name

(1S)-1-(4-methylphenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C9H14N2.2ClH/c1-7-2-4-8(5-3-7)9(11)6-10;;/h2-5,9H,6,10-11H2,1H3;2*1H/t9-;;/m1../s1

InChI Key

HQFATKYNPDLVRG-KLQYNRQASA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](CN)N.Cl.Cl

Canonical SMILES

CC1=CC=C(C=C1)C(CN)N.Cl.Cl

Origin of Product

United States

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